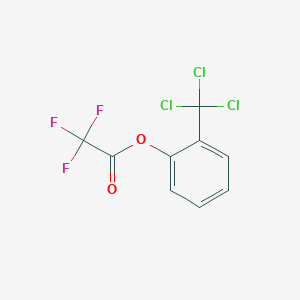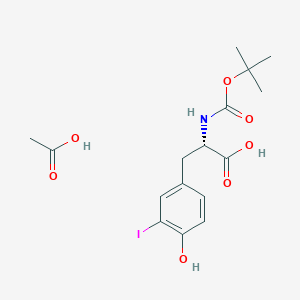
2-(Trichloromethyl)phenyl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trichloromethyl)phenyl trifluoroacetate is an organic compound that features both trifluoromethyl and trichloromethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)phenyl trifluoroacetate can be achieved through several methods. One common approach involves the reaction of 2-(trichloromethyl)phenol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of starting materials, the reaction under controlled conditions, and the purification of the final product. Advanced techniques such as distillation, crystallization, and chromatography are employed to ensure the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trichloromethyl)phenyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl or trichloromethyl groups are replaced by other functional groups.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.
Major Products
Substitution: Products include various substituted phenyl trifluoroacetates.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Reduction: Products include phenyl trifluoroacetate with reduced trichloromethyl groups.
Applications De Recherche Scientifique
2-(Trichloromethyl)phenyl trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Trichloromethyl)phenyl trifluoroacetate involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trichloromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for further study.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)phenyl trifluoroacetate
- 2-(Trichloromethyl)phenyl acetate
- 2-(Trifluoromethyl)phenyl acetate
Uniqueness
2-(Trichloromethyl)phenyl trifluoroacetate is unique due to the presence of both trifluoromethyl and trichloromethyl groups on the same phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications. The presence of these groups can influence the compound’s reactivity, stability, and interactions with other molecules, setting it apart from similar compounds.
Propriétés
IUPAC Name |
[2-(trichloromethyl)phenyl] 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3F3O2/c10-8(11,12)5-3-1-2-4-6(5)17-7(16)9(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSMYHUBBQMWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)(Cl)Cl)OC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)

![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)


![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)

